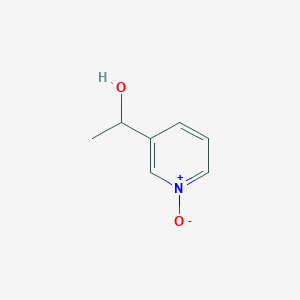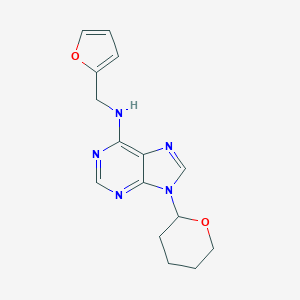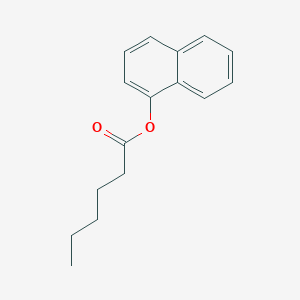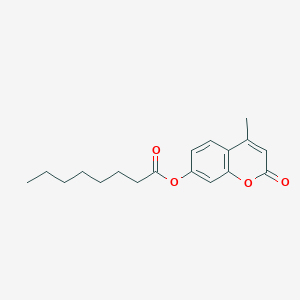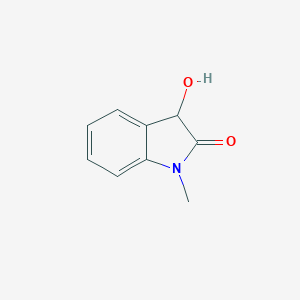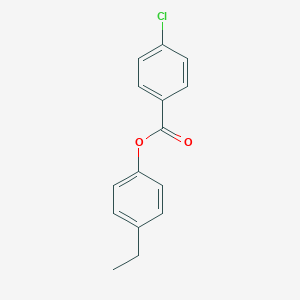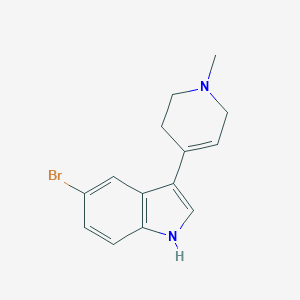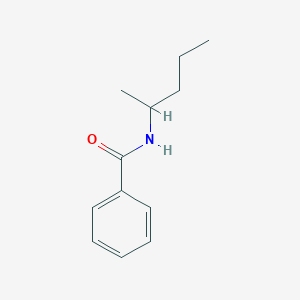
N-(1-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)benzamide, also known as N-isoamylbenzamide or N-isobutylbenzamide, is a synthetic compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(1-methylbutyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(1-methylbutyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). It also has analgesic effects by inhibiting the release of substance P and reducing the activation of the N-methyl-D-aspartate (NMDA) receptor. Moreover, N-(1-methylbutyl)benzamide has been shown to have anticonvulsant effects by enhancing the inhibitory effect of GABA and reducing the excitability of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylbutyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It is also readily available and affordable. However, it has some limitations. It has low solubility in water, which can limit its use in aqueous-based experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.
Orientations Futures
For N-(1-methylbutyl)benzamide include its use as a starting material for the synthesis of other benzamides and in the development of novel MOFs, as well as further studies to elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-(1-methylbutyl)benzamide is synthesized by the reaction of benzoyl chloride with isoamylamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Applications De Recherche Scientifique
N-(1-methylbutyl)benzamide has various potential applications in scientific research. It is used as a ligand in the development of novel metal-organic frameworks (MOFs) that have potential applications in gas storage, catalysis, and drug delivery. It is also used as a precursor in the synthesis of other benzamides that have potential applications in medicinal chemistry. Moreover, N-(1-methylbutyl)benzamide has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities.
Propriétés
Numéro CAS |
80936-85-2 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-3-7-10(2)13-12(14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,13,14) |
Clé InChI |
GQISYERWBJFNPY-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCC(C)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
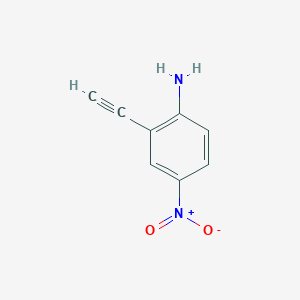
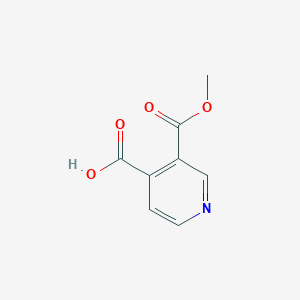
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
